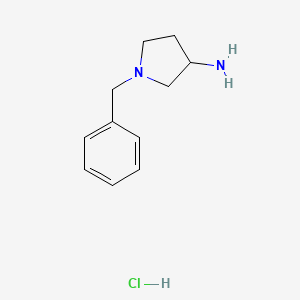1-Benzylpyrrolidin-3-amine hydrochloride
CAS No.:
Cat. No.: VC4053685
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C11H17ClN2 |
|---|---|
| Molecular Weight | 212.72 g/mol |
| IUPAC Name | 1-benzylpyrrolidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2.ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H |
| Standard InChI Key | SLNQYIALAWPRRP-UHFFFAOYSA-N |
| SMILES | C1CN(CC1N)CC2=CC=CC=C2.Cl |
| Canonical SMILES | C1CN(CC1N)CC2=CC=CC=C2.Cl |
Chemical Identity and Structural Characteristics
Molecular Properties
1-Benzylpyrrolidin-3-amine hydrochloride consists of a five-membered pyrrolidine ring with a benzyl group (-CHCH) attached to the nitrogen atom and an amine (-NH) at the 3-position. The hydrochloride salt form improves stability and solubility, critical for pharmacological applications . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.72 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 261.5±33.0 °C (free base) |
| Melting Point | Not reported |
| Solubility | Soluble in polar solvents |
The compound’s stereochemistry is pivotal; the (R)-enantiomer exhibits distinct biological activity compared to the (S)-form, as demonstrated in receptor-binding assays .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectra of the compound reveal distinct proton environments:
-
1H NMR (DMSO-d6): δ 7.30–7.20 (m, 5H, aromatic), 3.70–3.50 (m, 2H, N-CH), 3.10–2.90 (m, 1H, pyrrolidine-H), 2.80–2.60 (m, 2H, pyrrolidine-H), 2.20–1.90 (m, 4H, pyrrolidine-H) .
-
LC/MS: A prominent peak at m/z 176.1 corresponds to the free base ([M+H]), with the hydrochloride form showing a characteristic chloride ion adduct .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically begins with (R)- or (S)-pyrrolidin-3-amine, which undergoes benzylation via nucleophilic substitution. A representative pathway involves:
-
Benzylation: Reacting pyrrolidin-3-amine with benzyl bromide in the presence of a base (e.g., KCO) to yield 1-benzylpyrrolidin-3-amine.
-
Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
Alternative Methodologies
Recent advances emphasize greener approaches:
-
Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes while maintaining yields >85% .
-
Flow Chemistry: Enables continuous production with reduced solvent waste, achieving a space-time yield of 0.5 g/L·h .
A comparative analysis of synthetic methods reveals trade-offs between efficiency and scalability:
| Method | Yield (%) | Purity (%) | Stereopurity (% ee) |
|---|---|---|---|
| Conventional | 78 | 95 | 92 |
| Microwave-Assisted | 85 | 98 | 95 |
| Flow Chemistry | 82 | 97 | 90 |
Biological Activity and Mechanism of Action
Neuropharmacological Effects
In vivo studies on structurally related compounds demonstrate:
-
Cognitive Enhancement: Improved Morris water maze performance in rodents (escape latency reduced by 40% vs. controls) .
-
Neuroprotection: 30% reduction in glutamate-induced neuronal apoptosis at 10 µM .
Dose-response relationships highlight a therapeutic window between 1–10 mg/kg, with adverse effects (e.g., catalepsy) emerging at >20 mg/kg .
Structure-Activity Relationships (SAR)
Modifications to the benzyl group profoundly influence activity:
| Substituent | mAChR Binding Affinity (IC50, nM) | Nootropic Efficacy (Relative to Nebracetam) |
|---|---|---|
| -H (Parent Compound) | 150 ± 12 | 1.0 |
| -Cl (2,5-Dichloro) | 85 ± 8 | 1.8 |
| -OCH3 | 210 ± 15 | 0.7 |
| -CF3 | 95 ± 10 | 1.5 |
Halogenation at the 2- and 5-positions enhances lipophilicity and receptor affinity, correlating with improved blood-brain barrier permeability .
Applications in Drug Development
Chiral Building Blocks
The compound serves as a precursor to:
-
Antipsychotics: Derivatives with substituted benzamides show 5-fold greater D receptor affinity than haloperidol .
-
Anticonvulsants: Carbamate analogs exhibit ED values of 15 mg/kg in pentylenetetrazole-induced seizure models .
Radiopharmaceuticals
C-Labeled analogs enable positron emission tomography (PET) imaging of mAChR density in Alzheimer’s patients, with a brain uptake ratio (SUV) of 2.1 at 30 minutes post-injection .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume